
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide” is a complex organic compound. It is a derivative of acetamide , which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve a cyclopentane ring attached to a carboxamide group, with a 2-methoxy-2-(2-methoxyphenyl)ethyl group also attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an amide, it could undergo reactions such as hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like acetamide have a molecular weight of 165.1891 .科学的研究の応用
Analytical Profiles and Biological Matrices Analysis
Research involving compounds structurally related to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide often focuses on their characterization and analysis within biological matrices. For instance, De Paoli et al. (2013) studied three psychoactive arylcyclohexylamines obtained from an online retailer, characterizing them using various analytical techniques and developing methods for their detection in biological fluids like blood, urine, and vitreous humor (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Neuropharmacology and Receptor Studies
Compounds with similar structural features have been examined for their neuropharmacological effects and interactions with serotonin receptors. For example, a study by Craven, Grahame-Smith, & Newberry (1994) on WAY-100635 and GR127935 highlighted the effects on serotonin-containing neurons, offering insights into receptor binding and pharmacodynamics that could be relevant for understanding the mechanisms of action of structurally related compounds (Craven, Grahame-Smith, & Newberry, 1994).
Metabolic and Enzymatic Studies
The metabolism of related compounds, including designer drugs like methoxetamine, has been a subject of detailed study, with Meyer et al. (2013) identifying the phases I and II metabolites in human and rat urine, highlighting the role of cytochrome P450 enzymes in the metabolic pathways. Such studies are crucial for understanding the pharmacokinetics and potential toxicological profiles of novel substances (Meyer, Bach, Welter, Bovens, Turcant, & Maurer, 2013).
Antimicrobial and Antioxidant Applications
Research on structurally related compounds also explores their potential antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their in vitro antimicrobial and antioxidant activities, indicating a potential for pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-10-6-5-9-13(14)15(20-2)11-17-16(18)12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOWPWDFGBUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
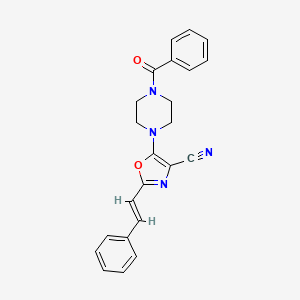
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
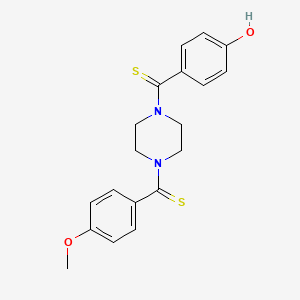
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)
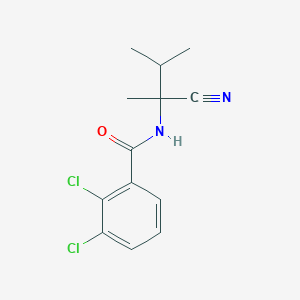
![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)
![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
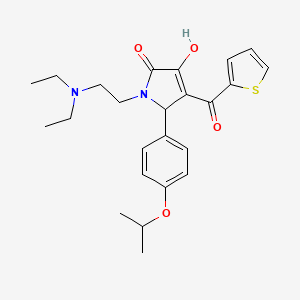
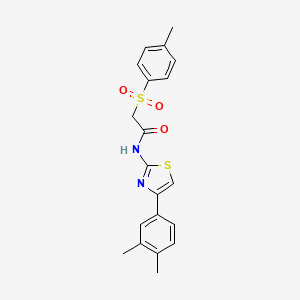
![8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2956019.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)